molecular formula C10H12ClNO B1593822 2-chloro-N-ethyl-N-phenylacetamide CAS No. 39086-61-8

2-chloro-N-ethyl-N-phenylacetamide

Cat. No.: B1593822
CAS No.: 39086-61-8
M. Wt: 197.66 g/mol
InChI Key: JJZBASRBEGDLNO-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-phenylacetamide is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of acetamide and contains a chloro group, an ethyl group, and a phenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N-ethyl-N-phenylacetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of glacial acetic acid. The reaction proceeds via nucleophilic substitution, where the aniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction temperatures to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted acetamides.

Scientific Research Applications

2-Chloro-N-ethyl-N-phenylacetamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a reagent in biochemical assays or as a precursor for bioactive molecules.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Acetanilide: N-Phenylacetamide

  • 2-Chloro-N-phenylacetamide: Chloroacetanilide

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Properties

IUPAC Name

2-chloro-N-ethyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZBASRBEGDLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192333
Record name 2-Chloro-N-ethylacetanilide
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39086-61-8
Record name 2-Chloro-N-ethyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39086-61-8
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Record name 2-Chloro-N-ethylacetanilide
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Record name 39086-61-8
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Record name 2-Chloro-N-ethylacetanilide
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Record name 2-chloro-N-ethylacetanilide
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Record name 2-CHLORO-N-ETHYLACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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